

Physical and chemical properties of 4-Ethoxy-2fluoro-1-nitrobenzene

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Compound of Interest

Compound Name: 4-Ethoxy-2-fluoro-1-nitrobenzene

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An In-depth Technical Guide to 4-Ethoxy-2-fluoro-1-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **4-Ethoxy-2-fluoro-1-nitrobenzene** (CAS Number: 28987-48-6), a valuable intermediate in organic synthesis. This document is intended to be a key resource for researchers and professionals involved in drug development and other scientific endeavors requiring detailed knowledge of this compound.

Core Physical and Chemical Properties

4-Ethoxy-2-fluoro-1-nitrobenzene is a substituted aromatic compound with the molecular formula C₈H₈FNO₃. Its chemical structure features an ethoxy group and a fluorine atom attached to a nitrobenzene ring.

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of **4-Ethoxy-2-fluoro-1-nitrobenzene**.



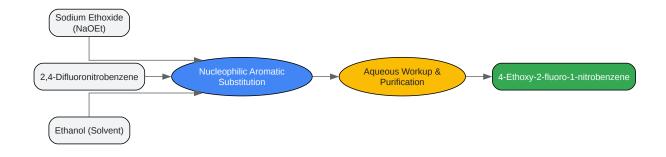
Property	Value	Source
Molecular Formula	C ₈ H ₈ FNO ₃	INVALID-LINK
Molecular Weight	185.15 g/mol	INVALID-LINK
Melting Point	47-49 °C	INVALID-LINK[1]
Boiling Point	122.1 °C	INVALID-LINK[1]
Density (Predicted)	1.268 g/cm ³	INVALID-LINK[2]
Solubility	Soluble in common organic solvents.	General chemical knowledge
CAS Number	28987-48-6	INVALID-LINK[3]

Synthesis and Experimental Protocols

The primary route for the synthesis of **4-Ethoxy-2-fluoro-1-nitrobenzene** is through a nucleophilic aromatic substitution (SNA) reaction. This involves the reaction of a difluoronitrobenzene derivative with an ethoxide source.

General Synthesis Workflow

The logical workflow for the synthesis of **4-Ethoxy-2-fluoro-1-nitrobenzene** is depicted in the following diagram:



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Caption: Synthesis workflow for **4-Ethoxy-2-fluoro-1-nitrobenzene**.

Experimental Protocol: Nucleophilic Aromatic Substitution

While a specific peer-reviewed detailed protocol for the synthesis of **4-Ethoxy-2-fluoro-1- nitrobenzene** is not readily available, the following general procedure is based on established methodologies for similar nucleophilic aromatic substitution reactions.

Materials:

- 2,4-Difluoronitrobenzene
- Sodium metal or Sodium ethoxide
- Anhydrous Ethanol
- Diethyl ether
- Saturated aqueous ammonium chloride solution
- Brine (saturated agueous sodium chloride solution)
- · Anhydrous magnesium sulfate

Procedure:

- Preparation of Sodium Ethoxide (if not using commercially available ethoxide): In a flamedried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal to anhydrous ethanol at 0 °C. The reaction is exothermic and produces hydrogen gas, so proper precautions must be taken.
- Reaction: To the freshly prepared sodium ethoxide solution (or a solution of commercial sodium ethoxide in ethanol) at 0 °C, add 2,4-difluoronitrobenzene dropwise with stirring. The fluorine atom at the para position is more activated towards nucleophilic attack due to the electron-withdrawing nitro group.



- Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography
 (TLC) to determine the consumption of the starting material.
- Workup: Once the reaction is complete, the mixture is typically quenched by the addition of a
 saturated aqueous ammonium chloride solution. The product is then extracted with an
 organic solvent such as diethyl ether. The combined organic layers are washed with water
 and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under
 reduced pressure.
- Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 4-Ethoxy-2-fluoro-1-nitrobenzene.

Spectral Data (Predicted)

As experimental spectral data for **4-Ethoxy-2-fluoro-1-nitrobenzene** is not widely available in public databases, the following information is based on predictions and analysis of similar compounds. Researchers should obtain their own analytical data for confirmation.

¹H NMR (Predicted)

The proton NMR spectrum of **4-Ethoxy-2-fluoro-1-nitrobenzene** is expected to show the following signals:

- A triplet corresponding to the methyl protons (-CH₃) of the ethoxy group.
- A quartet corresponding to the methylene protons (-CH₂-) of the ethoxy group.
- Signals in the aromatic region corresponding to the three protons on the benzene ring. The coupling patterns will be influenced by both the fluorine and the adjacent protons.

¹³C NMR (Predicted)

The carbon NMR spectrum is expected to show distinct signals for each of the eight carbon atoms in the molecule, including the two carbons of the ethoxy group and the six carbons of the aromatic ring. The carbon attached to the fluorine atom will exhibit a characteristic C-F coupling.



IR Spectroscopy (Predicted)

The infrared spectrum would likely display characteristic absorption bands for:

- · Aromatic C-H stretching.
- Asymmetric and symmetric stretching of the nitro group (NO₂).
- C-O-C stretching of the ether linkage.
- · C-F stretching.

Mass Spectrometry (Predicted)

The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (185.15 g/mol). Fragmentation patterns would likely involve the loss of the ethoxy group, the nitro group, and other characteristic fragments.

Chemical Reactivity and Applications

4-Ethoxy-2-fluoro-1-nitrobenzene is a versatile intermediate in organic synthesis. The presence of the nitro group, the fluorine atom, and the ethoxy group allows for a variety of chemical transformations.

- Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, providing a route to 3-fluoro-4-ethoxyaniline, a valuable building block for pharmaceuticals and agrochemicals.
- Further Nucleophilic Aromatic Substitution: The remaining fluorine atom can potentially undergo further nucleophilic substitution under more forcing conditions, allowing for the introduction of other functional groups.

The logical relationship for a key chemical transformation is illustrated below:





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Caption: Reduction of the nitro group in **4-Ethoxy-2-fluoro-1-nitrobenzene**.

Safety and Handling

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling **4-Ethoxy-2-fluoro-1-nitrobenzene**. Work should be conducted in a well-ventilated fume hood. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

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